molecular formula C8H8BrNO3 B12337048 Methyl 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 1052114-84-7

Methyl 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No.: B12337048
CAS No.: 1052114-84-7
M. Wt: 246.06 g/mol
InChI Key: WONREHDSAPUCDS-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 5-bromo-1,4-dihydro-1-methyl-4-oxo-, methyl ester is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl ester group, and a 1,4-dihydro-1-methyl-4-oxo structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 5-bromo-1,4-dihydro-1-methyl-4-oxo-, methyl ester typically involves the bromination of 3-pyridinecarboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterification reagent. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 5-bromo-1,4-dihydro-1-methyl-4-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridinecarboxylic acids, alcohols, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Pyridinecarboxylic acid, 5-bromo-1,4-dihydro-1-methyl-4-oxo-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 5-bromo-1,4-dihydro-1-methyl-4-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxylic acid, 6-hydroxy-: This compound has a hydroxyl group instead of a bromine atom.

    1,6-Dihydro-6-oxo-3-pyridinecarboxylic acid: This compound lacks the bromine atom and the ester group.

Uniqueness

The presence of the bromine atom and the methyl ester group in 3-Pyridinecarboxylic acid, 5-bromo-1,4-dihydro-1-methyl-4-oxo-, methyl ester makes it unique compared to other pyridinecarboxylic acids

Properties

CAS No.

1052114-84-7

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 5-bromo-1-methyl-4-oxopyridine-3-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-10-3-5(8(12)13-2)7(11)6(9)4-10/h3-4H,1-2H3

InChI Key

WONREHDSAPUCDS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C(=C1)Br)C(=O)OC

Origin of Product

United States

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